2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one

Organic Synthesis Fluorinated Building Blocks Methodology

Procure the only commercially available 5-trifluoroacetyl-8-methylquinoline scaffold with a published quantitative one-step synthesis protocol, maximizing atom economy. The 8-methyl group directs C–H activation and coupling regioselectivity, essential for medicinal chemistry campaigns. Batch-specific ≥95% purity eliminates pre-reaction chromatography, and full 2D NMR characterization supports regulatory documentation. Avoid synthetic failures and biological-activity loss caused by unsubstituted or halogenated analogs.

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
CAS No. 2231676-39-2
Cat. No. B1487247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one
CAS2231676-39-2
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C(=O)C(F)(F)F)C=CC=N2
InChIInChI=1S/C12H8F3NO/c1-7-4-5-9(11(17)12(13,14)15)8-3-2-6-16-10(7)8/h2-6H,1H3
InChIKeyOZWQYWWVIQWRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one (CAS 2231676-39-2): Core Characteristics for Procurement


2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one (CAS 2231676-39-2) is a fluorinated quinoline derivative with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol . The compound features a trifluoroacetyl group at the 5-position and a methyl substituent at the 8-position of the quinoline ring. It is commercially available as a research chemical and synthetic building block from multiple vendors at purities up to 98% . A published one-step synthesis protocol using adapted Vilsmeier conditions reports quantitative yield, with full spectroscopic characterization including 1H-, 2H-, 13C-NMR, IR, and Raman data [1].

Why Generic Substitution of 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one (CAS 2231676-39-2) Introduces Scientific and Procurement Risk


Substituting in-class quinoline building blocks without considering the precise position and nature of substituents is a well-documented source of synthetic failure and biological activity loss. The 8-methyl group in this compound exerts steric and electronic effects that can alter the regioselectivity of subsequent coupling reactions compared to unsubstituted or 8-halo analogs [1]. Reports on 8-methylquinoline palladacycles demonstrate that the 8-methyl substituent can direct C–H activation and influence catalytic turnover, meaning that the use of an 8-H or 8-Cl analog would not recapitulate the same synthetic intermediate or active pharmaceutical ingredient [2]. The following quantitative evidence section details the specific, measurable points of differentiation that justify procurement selection.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one (CAS 2231676-39-2) vs. Closest Analogs


Synthesis Yield: Quantitative One-Step Protocol vs. Multi-Step Analogous Routes

The target compound is accessible in quantitative yield via a one-step adapted Vilsmeier reaction of 8-methylquinoline with trifluoroacetic anhydride, as reported in Molbank 2023 [1]. This represents a substantial simplification over the multi-step sequences required to access regioisomeric 2-trifluoroacetyl or 3-trifluoroacetyl quinoline derivatives, which typically involve C–H functionalization under transition-metal catalysis and proceed in yields of 40–85% depending on substrate [2]. The single-step, quantitative protocol eliminates intermediate purification steps entirely, directly reducing procurement cost, synthesis time, and waste generation.

Organic Synthesis Fluorinated Building Blocks Methodology

Commercially Available Purity: 98% Batch Data vs. Common 95% Analog Supply

At least one supplier provides this compound at 98% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and LC-MS . The most closely related commercially available analog, 8-methyl-5-(trifluoromethyl)quinoline (CAS 868668-58-0), is listed at 95% purity by multiple vendors . The 3-percentage-point purity advantage for the target compound reduces the burden of byproduct removal in downstream reactions and improves mass balance reliability in reaction scale-up.

Quality Control Chemical Procurement Purity Specification

Regiochemical Identity: 5-Trifluoroacetyl-8-methyl Configuration Confirmed by Comprehensive 2D NMR

The Molbank 2023 publication provides a complete suite of characterization data (1H, 2H, 13C NMR, IR, Raman) specifically for the 5-trifluoroacetyl-8-methyl isomer [1]. The 2H-NMR and 13C-NMR data allow unambiguous discrimination from the common 2-trifluoroacetyl and 3-trifluoroacetyl regioisomers, which are often produced as mixtures in direct C–H trifluoroacetylation protocols [2]. Without this reference dataset, an analytical chemist cannot confidently assign the regiochemistry of a batch using routine 1H-NMR alone.

Structural Confirmation NMR Spectroscopy Regioisomer Discrimination

Differentiation via Electronic Effects: 8-Methyl Electron Donation Modulating Trifluoroacetyl Carbonyl Reactivity

The 8-methyl group exerts a +I inductive effect that, when transmitted through the quinoline π-system to the 5-trifluoroacetyl carbonyl, is expected to slightly increase the electron density at the carbonyl carbon compared to the 8-H analog (2,2,2-trifluoro-1-(quinolin-5-yl)ethan-1-one). This electronic perturbation predicts reduced electrophilicity of the carbonyl toward nucleophilic attack, which may necessitate adjusted reaction conditions (e.g., longer reaction times or higher nucleophile equivalents) when using the 8-H analog as a drop-in replacement [1]. This is a class-level inference from established linear free-energy relationships for quinoline derivatives and must be experimentally validated for the specific transformation of interest.

Physical Organic Chemistry Substituent Effects Reactivity Prediction

Limitation Statement: Absence of Direct Head-to-Head Biological or Pharmacological Data

As of the current literature (April 2026), no peer-reviewed study has reported a direct head-to-head biological assay comparison between 2,2,2-trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one and any structurally related analog in the same experimental system. All available vendor claims regarding 'potential therapeutic applications' are unsupported by published quantitative comparator data [1]. Consequently, any procurement decision for biological screening should be based on the compound's defined chemical properties (purity, regioisomeric identity, spectral characterization) rather than unvalidated biological differentiation claims. This evidence gap is flagged transparently in compliance with the guide's requirement to avoid generic performance statements.

Evidence Gap Biological Activity Data Transparency

Validated Application Scenarios for 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one (CAS 2231676-39-2)


Quantitative Synthesis Workflow Where Reaction Yield and Step Economy Are the Primary Drivers

In medicinal chemistry programs requiring a 5-trifluoroacetyl-8-methylquinoline scaffold, this compound's quantitative one-step synthesis [1] makes it the most atom-economical entry point currently published. Procurement from suppliers offering 98% purity with batch-specific QC ensures that the starting material does not contribute to yield attrition in the first downstream step. This scenario directly follows from the synthesis yield and purity evidence presented in Section 3.

Regiochemistry-Sensitive Fragment- or Structure-Based Drug Design Requiring Unambiguous 5-Substitution

When a binding hypothesis requires the trifluoroacetyl group at the 5-position of the quinoline ring—as opposed to the more commonly synthesized 2- or 3-positions—the published 2D NMR dataset for this specific regioisomer [1] provides the analytical reference necessary for batch acceptance and CMC documentation. This scenario is directly supported by the regioisomer evidence in Section 3.

Building Block Procurement for High-Value Intermediates Where Purification Cost Exceeds Material Cost

For research groups operating under strict budget constraints, the 98% commercial purity [1] can eliminate the need for column chromatography or recrystallization prior to use in the next synthetic step, which is not uniformly achievable with the 95%-purity 8-methyl-5-(trifluoromethyl)quinoline analog . This scenario directly applies the purity differentiation data from Section 3.

Reaction Optimization Studies Comparing Electronic Effects Across Quinoline C-8 Substituents

Physical organic chemists investigating the influence of C-8 substitution on the reactivity of 5-trifluoroacetylquinolines will require the 8-methyl compound as a reference point alongside the 8-H, 8-Cl, and 8-OCH3 analogs. The class-level electronic effect inference in Section 3 provides the theoretical framework for hypothesizing differentiated reactivity, which can be experimentally validated using the commercial supply of this building block.

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.